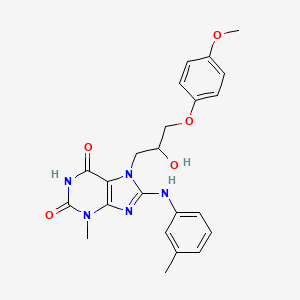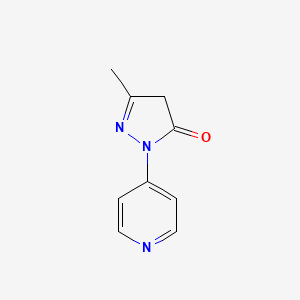![molecular formula C10H11N3O2 B2895672 2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid CAS No. 1513930-71-6](/img/structure/B2895672.png)
2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 1567052-17-8 . It has a molecular weight of 205.22 . The compound is typically stored at room temperature and is available in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,3-dimethyl-5-methylene-4,5-dihydropyrazolo [1,5-a]pyrimidine-7-carboxylic acid . The InChI code is 1S/C10H11N3O2/c1-5Aplicaciones Científicas De Investigación
Anticancer Activity
Pyrimidine derivatives, including 2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine , have been extensively studied for their anticancer properties. They are known to interfere with DNA and RNA synthesis, making them potent candidates for cancer treatment. Novel pyrimidine compounds have shown significant cytotoxic activity against various cancer cell lines, and ongoing research aims to enhance their efficacy and specificity .
Drug Design
In drug design, the pyrimidine scaffold is valued for its structural similarity to nucleotide bases, allowing it to interact with biological targets effectively. This compound’s derivatives can be designed to inhibit enzymes or receptors involved in disease progression, offering a pathway to develop new therapeutic agents .
Biological Studies
The structural versatility of pyrimidine allows it to be incorporated into molecules that can mimic biological compounds, such as adenine. This enables it to bind to ATP-binding sites of proteins, which is crucial for understanding protein function and developing drugs that can modulate these interactions .
Chemical Synthesis
Pyrimidine derivatives serve as key intermediates in the synthesis of more complex molecules. They can undergo various chemical reactions, providing a platform for the development of new synthetic methodologies and the creation of diverse chemical entities .
Material Science
In material science, pyrimidine derivatives are explored for their potential in creating new materials with unique properties. Their ability to form stable structures and interact with other molecules makes them suitable candidates for developing advanced materials for various applications .
Analytical Chemistry
Pyrimidine compounds can be used as standards or reagents in analytical chemistry. Their well-defined structures and properties allow them to be used in the calibration of instruments and the development of new analytical techniques .
Environmental Science
Research into the environmental impact of pyrimidine derivatives includes studying their degradation products, their persistence in the environment, and their potential toxicity. Understanding these factors is crucial for assessing the environmental safety of new pyrimidine-based compounds .
Fluorescent Probes
Pyrazolo[1,5-a]pyrimidines have been identified as promising compounds for optical applications. They can be engineered to exhibit tunable photophysical properties, making them suitable for use as fluorescent probes in biological imaging and sensing .
Propiedades
IUPAC Name |
2,3,7-trimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-5-4-8(10(14)15)11-9-6(2)7(3)12-13(5)9/h4H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNMJRDPXNLQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[4-(dimethylamino)anilino]propanoate](/img/structure/B2895591.png)
![4-chlorophenyl (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanoate](/img/structure/B2895593.png)


![2-[[5-Butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2895599.png)
![2-Chloro-N-cyclopropyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2895604.png)



![3-Methyl-7-[(3-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2895609.png)
